
Picfeltarraenin X
Vue d'ensemble
Description
Picfeltarraenin X (C₃₆H₅₄O₁₁, MW 662.81, CAS 1391826-61-1) is a triterpenoid glycoside isolated from Picria fel-terrae Lour., a plant traditionally used in southern China for treating herpes infections, cancer, and inflammation . Structurally, it consists of a pentacyclic aglycone (picfeltarraegenin I) linked to a glucopyranosyl moiety via a β-glycosidic bond . The compound is characterized by its ESIMS fragmentation pattern, including a quasi-molecular ion peak at m/z 685 ([M + Na]⁺) and a glucopyranosyl-specific fragment at m/z 501 ([M-162+H]⁺) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Picfeltarraenin X involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and temperature control to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, filtration, and chromatography to ensure the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Picfeltarraenin X undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .
Applications De Recherche Scientifique
Picfeltarraenin X has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Picfeltarraenin X involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Picfeltarraenin X belongs to a family of structurally related triterpenoid glycosides isolated from P. fel-terrae. Below is a detailed comparison with its analogs:
Structural and Molecular Differences
Note: Picfeltarraenin XI shares the same molecular weight as this compound but differs in glycosidic linkage position.
Bioactivity Comparison
All compounds exhibit potent AChE inhibition, exceeding Tacrine’s activity . However, structural variations influence their efficacy and mechanisms:
- Picfeltarraenin IV : Its larger molecular size (MW 924) and additional sugar units may reduce membrane permeability but increase specificity for AChE .
- Picfeltarraenin XI : Structural similarity to X suggests comparable activity, but positional isomerism could alter enzyme interaction .
Pharmacological Implications
Activité Biologique
Picfeltarraenin X is a steroid glycoside derived from Picria fel-terrae, a plant used in traditional Chinese medicine. This compound has garnered attention for its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammatory activity. This article discusses the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Identification
This compound was identified through advanced techniques such as liquid chromatography-mass spectrometry (LC-MS). The compound exhibits a molecular weight of 662 g/mol, with characteristic ions detectable in its mass spectrum, confirming its structure through various spectroscopic methods including 13C NMR .
1. Acetylcholinesterase Inhibition
One of the most notable biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition is significant because it suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. In comparative studies, this compound demonstrated stronger AChE inhibition than the standard inhibitor Tacrine .
Table 1: AChE Inhibition Comparison
2. Anti-inflammatory Effects
Research indicates that this compound may exert anti-inflammatory effects by modulating cytokine production. It has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in pulmonary epithelial cells. This is achieved through the suppression of nuclear factor kappa B (NF-κB) pathway activation, which is crucial for the expression of pro-inflammatory cytokines such as IL-8 and COX-2 .
Case Study: Inhibition of IL-8 Production
- Objective : To evaluate the effect of this compound on IL-8 production.
- Method : Human pulmonary epithelial A549 cells were treated with LPS and varying concentrations of this compound.
- Findings : Significant reduction in IL-8 levels was observed at concentrations above 10 µM, indicating a dose-dependent response .
3. Immunomodulatory Activity
In addition to its anti-inflammatory properties, this compound has shown potential in enhancing immune responses. Combined extracts from Picria fel-terrae have demonstrated strong stimulatory effects on both cellular and humoral immunity in animal models. Specifically, these extracts increased the production of immunoglobulins (IgG and IgM) and interleukin-2 (IL-2), suggesting a role in boosting immune function .
The mechanisms underlying the biological activities of this compound are multifaceted:
- AChE Inhibition : By preventing acetylcholine breakdown, it enhances cholinergic neurotransmission, which is beneficial in cognitive disorders.
- NF-κB Pathway Modulation : The inhibition of this pathway leads to decreased expression of inflammatory mediators, thereby reducing inflammation.
- Immune Stimulation : The compound's ability to enhance antibody production indicates its potential as an immunotherapeutic agent.
Q & A
Basic Research Questions
Q. What standardized methods are recommended for extracting Picfeltarraenin X from Picriafel-terrae Lour.?
- Methodological Answer : this compound is typically isolated using ethanol-water mixtures (70–80% ethanol) via maceration or Soxhlet extraction, followed by chromatographic purification (e.g., silica gel column chromatography or HPLC). Purity is validated via NMR and LC-MS .
- Key Considerations : Ensure solvent polarity aligns with the compound’s hydrophobicity. Reference standards (e.g., CFN90730) should be used for calibration .
Q. How is this compound identified and quantified in complex biological matrices?
- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) is preferred for specificity. For quantification, calibration curves using deuterated internal standards (e.g., Physostigmine-d3) reduce matrix interference .
- Validation : Include recovery rates (≥80%) and limit of detection (LOD < 1 ng/mL) in method validation .
Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?
- Methodological Answer :
- AChE Inhibition : Use the Ellman assay with human erythrocyte AChE, comparing IC₅₀ values to donepezil as a positive control .
- Anti-inflammatory Activity : Measure TNF-α and IL-6 suppression in LPS-stimulated A549 cells via ELISA .
Q. How can researchers ensure compound purity and stability during storage?
- Methodological Answer : Store lyophilized this compound at −80°C under nitrogen to prevent oxidation. Purity (>98%) is verified via HPLC-UV (λ = 210–254 nm) and stability tested via accelerated degradation studies (40°C/75% RH for 30 days) .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s dual activity as an AChE inhibitor and anti-inflammatory agent?
- Methodological Answer :
- AChE Inhibition : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with human AChE (PDB ID: 4EY7). Validate via site-directed mutagenesis of catalytic residues (Ser203, Glu334) .
- Anti-inflammatory Action : Use siRNA knockdown in A549 cells to confirm NF-κB pathway inhibition (e.g., reduced p65 nuclear translocation) .
Q. How should contradictory data on this compound’s cytotoxicity be resolved?
- Methodological Answer : Contradictions may arise from cell line variability (e.g., IC₅₀ in HeLa vs. A549 cells). Standardize assays using:
- MTT/PrestoBlue with 72-hour exposure.
- Apoptosis Markers : Caspase-3/7 activity and Annexin V/PI flow cytometry .
Q. What experimental designs optimize combination therapies involving this compound?
- Methodological Answer : Use factorial design to test synergism (e.g., with cisplatin or paclitaxel). Calculate combination indices (CI) via CompuSyn software:
- Synergy Threshold : CI < 1.0.
- Mechanistic Insight : Perform transcriptomics (RNA-seq) to identify pathway crosstalk (e.g., PI3K/AKT suppression) .
Q. How can in silico modeling improve the pharmacokinetic profiling of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to predict bioavailability, BBB permeability, and CYP450 interactions.
- Metabolite Identification : Apply molecular networking (GNPS) to predict Phase I/II metabolites .
Q. What structural modifications enhance this compound’s selectivity for AChE over butyrylcholinesterase (BuChE)?
- Methodological Answer :
- SAR Analysis : Compare IC₅₀ ratios (AChE/BuChE) of derivatives (e.g., glycosylation at C-3 or C-28).
- Crystallography : Co-crystallize analogs with AChE to identify key hydrogen bonds (e.g., with Tyr337) .
Q. Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in this compound extracts?
- Methodological Answer :
- Chemical Fingerprinting : Use UPLC-QTOF-MS with PCA to cluster batches by metabolite profiles.
- Bioactivity Normalization : Express results as % inhibition per µg/mL ± SEM across ≥3 independent batches .
Q. What statistical approaches are robust for analyzing dose-response data in this compound studies?
Propriétés
IUPAC Name |
(2S)-2-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O11/c1-16(2)20-12-24(39)36(8,47-20)29-19(38)13-33(5)23-10-9-17-18(35(23,7)25(40)14-34(29,33)6)11-21(30(44)32(17,3)4)45-31-28(43)27(42)26(41)22(15-37)46-31/h9,12,16,18-19,21-23,26-31,37-38,41-44H,10-11,13-15H2,1-8H3/t18-,19-,21+,22-,23+,26-,27+,28-,29+,30-,31-,33+,34-,35+,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLJFFOIPJDGBU-MXKLYMAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)C(O1)(C)C2C(CC3(C2(CC(=O)C4(C3CC=C5C4CC(C(C5(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=O)[C@](O1)(C)[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C[C@@H]([C@H](C5(C)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.